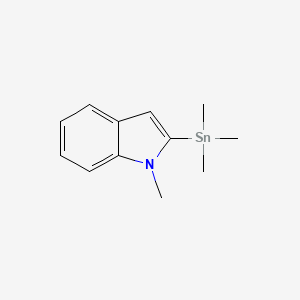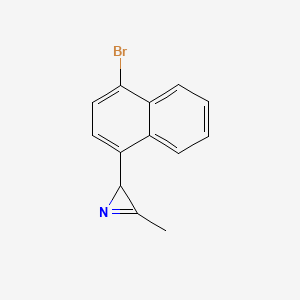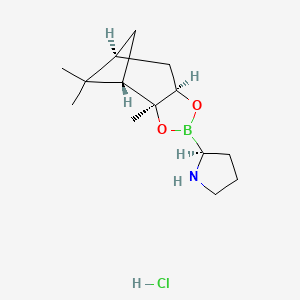
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride is a chiral boronic ester compound. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a pyrrolidine ring and a pinanediol ester, makes it a valuable reagent in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride typically involves the reaction of (S)-2-Pyrrolidineboronic acid with (-)-pinanediol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving (S)-2-Pyrrolidineboronic acid in an appropriate solvent.
- Adding (-)-pinanediol to the solution.
- Introducing hydrochloric acid to catalyze the esterification reaction.
- Purifying the resulting product through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and consistency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted boronic esters.
Wissenschaftliche Forschungsanwendungen
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents, especially those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride exerts its effects involves the interaction of the boronic ester with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in catalysis and synthesis, where the compound acts as a chiral catalyst or reagent, facilitating the formation of specific products through selective interactions with substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride: The enantiomer of the compound, used in similar applications but with different chiral properties.
Phenylboronic acid pinanediol ester: Another boronic ester used in organic synthesis, but with a different structure and reactivity.
Methylboronic acid pinanediol ester: A simpler boronic ester used in various chemical reactions.
Uniqueness
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride is unique due to its chiral pyrrolidine ring and pinanediol ester, which provide distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of chirality is crucial for the formation of specific enantiomers.
Eigenschaften
Molekularformel |
C14H25BClNO2 |
|---|---|
Molekulargewicht |
285.62 g/mol |
IUPAC-Name |
(2S)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12+,14-;/m0./s1 |
InChI-Schlüssel |
OVVMNBVQOPZMPY-KQDUUDLUSA-N |
Isomerische SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


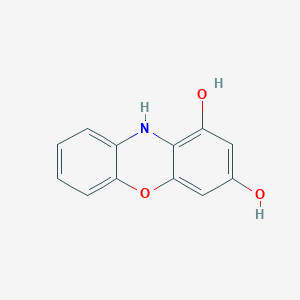

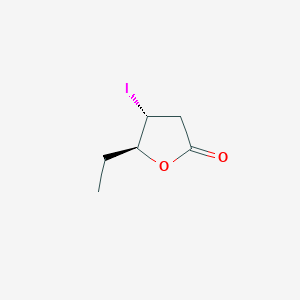
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

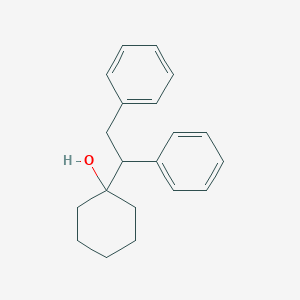
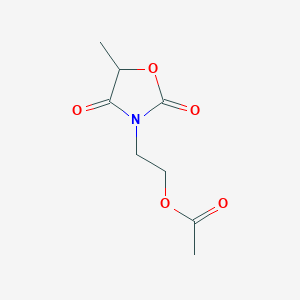
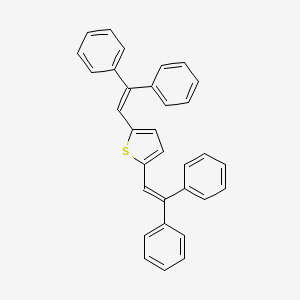


![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
